molecular formula C8H19Cl2FN2 B8140657 [(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride

Cat. No.: B8140657
M. Wt: 233.15 g/mol
InChI Key: PIJCDOAQQYYFTC-UHFFFAOYSA-N
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Description

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a fluorinated piperidine scaffold, a structure commonly investigated for its potential to interact with central nervous system targets . Its molecular formula is C8H19Cl2FN2, with a molecular weight of 233.15 . The primary research value of this compound lies in its role as a key synthetic building block. It is utilized in the discovery and development of novel bioactive molecules, particularly those targeting serotonin and dopamine receptor systems . Researchers employ this intermediate in the synthesis of more complex ligands, such as certain 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are known to be potent and selective agonists for the 5-HT 1A receptor . Compounds derived from this scaffold have demonstrated promising therapeutic potential in preclinical studies, showing enhanced antidepressant and antiparkinsonian-like activities . As a research chemical, it enables the exploration of new pharmacological tools and the study of neurological pathways. This product is intended For Research Use Only.

Properties

IUPAC Name

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-11(2)7-8(9)3-5-10-6-4-8;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJCDOAQQYYFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a synthetic compound notable for its potential pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure features a piperidine ring with a fluorine substitution, which is believed to enhance its lipophilicity and biological activity. This compound has been investigated for its interactions with neurotransmitter systems, particularly regarding dopamine and serotonin receptors.

Pharmacological Properties

The biological activity of this compound has been studied extensively, revealing significant interactions with various biological targets. Key points include:

  • Neurotransmitter Interaction : The compound exhibits affinity towards dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and reward pathways.
  • Bioassays : Various bioassays have been employed to measure its efficacy and toxicity profiles, indicating potential therapeutic applications in treating neurological disorders.

The mechanism of action involves binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders.

Case Studies and Research Findings

  • Dopamine Receptor Affinity : A study demonstrated that this compound has a high binding affinity for D2 dopamine receptors, suggesting its potential use in managing disorders linked to dopaminergic dysfunctions.
  • Serotonin Activity : Research indicates that the compound might also interact with 5-HT receptors, which could contribute to its effects on mood regulation and anxiety relief.
  • Toxicity Assessment : Toxicological studies have shown that while the compound exhibits promising biological activity, careful assessment of its safety profile is necessary due to potential side effects associated with receptor modulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorobenzyl)piperidineFluorobenzyl group attached to piperidinePotentially higher lipophilicity
N,N-Dimethylpiperidin-4-amineDimethylamino group on piperidineLacks fluorine substitution
1-(2-Fluoroethyl)piperidineEthyl group substituted at position 2Different alkyl chain length affecting activity

This table highlights how the presence of specific substituents like fluorine can influence the pharmacological profiles of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine and Benzidine Derivatives

The compound shares functional group similarities with other dihydrochloride salts, such as:

  • 3,3'-Dichlorobenzidine dihydrochloride (CAS: 612-83-9): A benzidine derivative used in dye synthesis. Unlike [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride, this compound lacks a fluorinated ring and features aromatic amine groups, which are associated with carcinogenicity.
  • 3,3'-Dimethoxybenzidine dihydrochloride (CAS: 20325-40-0): Another benzidine derivative with methoxy substituents. Its planar aromatic structure contrasts with the aliphatic piperidine scaffold of the target compound, leading to differences in solubility and metabolic stability.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Core Structure Key Substituents Applications
This compound 237.65 Piperidine Fluorine, dimethylamine Pharmaceutical intermediates
3,3'-Dichlorobenzidine dihydrochloride 316.07 Benzidine Chlorine, aromatic amines Dye manufacturing
3,3'-Dimethoxybenzidine dihydrochloride 317.20 Benzidine Methoxy groups Research reagent
Fluorinated Piperidines in Drug Discovery

Fluorinated piperidines are common in medicinal chemistry due to enhanced metabolic stability and bioavailability. For example:

  • 4-Fluoropiperidine: The parent structure of the target compound lacks the methyl-dimethylamine side chain and hydrochloride salts.
  • (4-Trifluoromethylpiperidin-4-yl)methanol: A related compound with a trifluoromethyl group. The fluorine substitution pattern influences lipophilicity and target binding affinity compared to the monofluoro derivative.
Pharmacological and Toxicological Profiles

The absence of aromatic amines in the target compound may mitigate such risks.

Preparation Methods

Regioselective Fluorination via Epoxide Intermediates

A pivotal step in synthesizing the 4-fluoropiperidine core involves the regioselective opening of an epoxide intermediate. As detailed in, treatment of epoxide (XI) with hydrogen fluoride-pyridine complex yields fluorohydrin (XII) with >90% regioselectivity (Scheme 1). This method avoids competing nucleophilic attack at alternative positions, ensuring high fidelity in fluorine placement.

Reaction Conditions :

  • Reagent : Hydrogen fluoride-pyridine complex (5 eq.)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 78–85%.

Direct Fluorination of Piperidin-4-ol

Alternative routes employ direct fluorination using diethylaminosulfur trifluoride (DAST). For example, (4-hydroxymethylpiperidin-4-yl) derivatives treated with DAST at −20°C achieve 65–70% conversion to the fluorinated product. However, this method risks over-fluorination and requires rigorous temperature control.

Installation of the Methyl-Dimethylamine Side Chain

Nucleophilic Substitution of Primary Alcohols

Amine SourceSolventTemp (°C)Time (hr)Yield (%)
DimethylamineDMF1201272
MethylamineEtOH802458
AzetidineTHF1001865

Reductive Amination of Aldehyde Intermediates

Aldehyde intermediates, generated via MnO₂ oxidation of primary alcohols, undergo reductive amination with dimethylamine and NaBH₃CN. This method, though less commonly reported in the patents, offers milder conditions (rt, 6 hr) and comparable yields (68%).

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with concentrated HCl in ethanol. Crystallization from acetone/water (1:3) yields white crystalline solids with >99% purity (HPLC).

Characterization Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 6H, piperidine H), 2.85 (s, 6H, N(CH₃)₂), 2.70 (d, 2H, CH₂N), 1.90–1.60 (m, 4H, piperidine CH₂).

  • HPLC : tR = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Optimization Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-fluorination : Minimized by using stoichiometric HF-pyridine and low temperatures.

  • Elimination Reactions : Suppressed via polar aprotic solvents (DMF, THF) and controlled heating.

Purification Challenges

  • Byproduct Removal : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) effectively separates unreacted amines and fluorinated impurities .

Q & A

Q. What in silico tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with dopamine D4 receptor (PDB: 5WIU) to model binding poses.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fluoropiperidine moiety in the active site .

Tables

Property Value Reference
Molecular Weight235.1 g/mol
LogP (Predicted)1.5
Aqueous Solubility (pH 5.5)35 mg/mL
Stability (pH 7.4, 25°C)85% remaining after 24 hours

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